molecular formula C20H22N2O14 B3031159 [3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate CAS No. 17042-32-9

[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate

Cat. No.: B3031159
CAS No.: 17042-32-9
M. Wt: 514.4 g/mol
InChI Key: DKPBYCZUIMBUTO-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate is a complex organic compound with the molecular formula C20H22N2O14 and a molecular weight of 514.4 g/mol . This compound is notable for its unique structure, which includes multiple acetoxy groups and a dinitrophenoxy moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrophenoxy oxan derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which [3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate exerts its effects involves its interaction with specific molecular targets. The acetoxy groups facilitate binding to enzymes and receptors, while the dinitrophenoxy moiety can participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [3,4,5-Trihydroxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate
  • [3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl benzoate

Uniqueness

Compared to similar compounds, [3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate is unique due to its specific combination of acetoxy and dinitrophenoxy groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O14/c1-9(23)31-8-16-17(32-10(2)24)18(33-11(3)25)19(34-12(4)26)20(36-16)35-15-6-5-13(21(27)28)7-14(15)22(29)30/h5-7,16-20H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPBYCZUIMBUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306318
Record name [3,4,5-triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17042-32-9
Record name NSC175406
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [3,4,5-triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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